2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves substitution reactions . For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic data are summarized in Supplementary Materials .Chemical Reactions Analysis
The compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is used in various transformation processes due to its high stability, low toxicity, and high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a boiling point of 43 °C/50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .Scientific Research Applications
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Organic Synthesis and Crystal Engineering
- This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
- It’s used in the synthesis of other compounds, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
- The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .
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Boron Neutron Capture Therapy and Drug Transport Polymers in Cancer Treatment
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- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
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Fluorine-Containing Compounds and Amide Local Anesthetics
- Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
- The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
- Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
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Drug Carriers Based on Borate Linkages
- Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
- Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
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Synthesis of Other Borate Compounds
- This compound can be used as an intermediate in the synthesis of other borate compounds .
- The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .
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Synthesis of Phenylboronic Acid Derivatives
- Phenylboronic acid derivatives have a wide range of applications in biology, organic synthesis, catalysis and crystal engineering .
- They are used in the synthesis of anti-cancer drugs, regulation of insulin rhythm, prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
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Synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-p-tolylpyridin-2-amine
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Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1 (2H)-carboxylate
Safety And Hazards
Future Directions
Boronic acid compounds, such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as enzyme inhibitors or specific ligand drugs .
properties
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMABRSOCDYXLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625077 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
330792-76-2 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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